N-(3-chlorophenyl)-N'-[(pyridin-3-yl)methyl]ethanediamide
Description
N-(3-chlorophenyl)-N'-[(pyridin-3-yl)methyl]ethanediamide is a bis-amide derivative characterized by an ethanediamide backbone (NC(=O)C(=O)N) with two distinct substituents: a 3-chlorophenyl group and a pyridin-3-ylmethyl moiety. The 3-chlorophenyl group introduces electron-withdrawing effects due to the chlorine atom at the meta position, while the pyridin-3-ylmethyl substituent provides a heteroaromatic system capable of hydrogen bonding and π-π interactions.
Properties
IUPAC Name |
N'-(3-chlorophenyl)-N-(pyridin-3-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2/c15-11-4-1-5-12(7-11)18-14(20)13(19)17-9-10-3-2-6-16-8-10/h1-8H,9H2,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMVKHYAGEWJXKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C(=O)NCC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-chlorophenyl)-N-(pyridin-3-ylmethyl)oxamide typically involves the reaction of 3-chlorobenzoyl chloride with pyridin-3-ylmethylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting intermediate is then treated with oxalyl chloride to form the final oxamide product.
Industrial Production Methods
Industrial production of N’-(3-chlorophenyl)-N-(pyridin-3-ylmethyl)oxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N’-(3-chlorophenyl)-N-(pyridin-3-ylmethyl)oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxamides with higher oxidation states.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxamide to amines or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Higher oxidation state oxamides.
Reduction: Amines or reduced oxamides.
Substitution: Substituted oxamides with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N’-(3-chlorophenyl)-N-(pyridin-3-ylmethyl)oxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity. The presence of the chlorophenyl and pyridinyl groups can enhance its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Halogenation Patterns
- Target Compound vs. 0LM/0LL/0M5 : The target features a single chlorine atom on the phenyl ring, whereas 0LM, 0LL, and 0M5 incorporate both chlorine and fluorine at the 4- and 3-positions. Dual halogenation (Cl/F) enhances electronegativity and may improve target binding via halogen bonding, as seen in gp120 inhibitors .
Heterocyclic vs. Aliphatic Substituents
- The pyridin-3-ylmethyl group in the target compound contrasts with the piperidine (0LM), indenyl (0LL), and pyrrolidine (0M5) substituents.
Stereochemical Considerations
- Compounds like 0M5 and 0LL exhibit stereospecificity (e.g., (3R)-pyrrolidine or (1S,2S)-indenyl groups), which is critical for enantioselective interactions. The target compound lacks chiral centers, suggesting broader but less selective binding profiles .
Hypothetical Pharmacological Implications
While direct data for the target compound are unavailable, analogs like 0LM and 0LL demonstrate nanomolar binding to HIV-1 gp120, a viral glycoprotein . The pyridin-3-ylmethyl group in the target may mimic interactions observed in 0M5’s pyrrolidine-cyclopropyl moiety, but with reduced steric hindrance due to its planar structure.
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